N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide
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Overview
Description
N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a phenylmethanesulfonyl group, and a carboxamide group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: Benzylation is carried out using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Sulfonylation: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidines.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-Benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the pyrimidine ring and sulfonyl group.
N-Benzyl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide: Similar structure but with a methylsulfonyl group instead of a phenylmethanesulfonyl group.
N-Benzyl-5-chloro-2-phenylsulfonylpyrimidine-4-carboxamide: Similar structure but with a phenylsulfonyl group instead of a phenylmethanesulfonyl group.
The uniqueness of N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H16ClN3O3S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-benzyl-2-benzylsulfonyl-5-chloropyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3S/c20-16-12-22-19(27(25,26)13-15-9-5-2-6-10-15)23-17(16)18(24)21-11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,24) |
InChI Key |
WWUORVUWOSGFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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